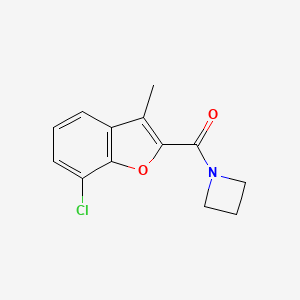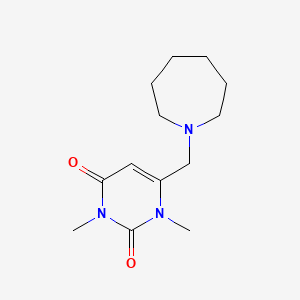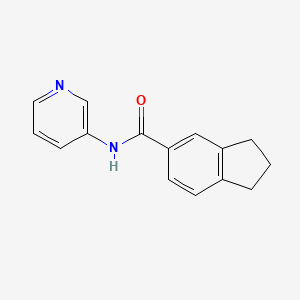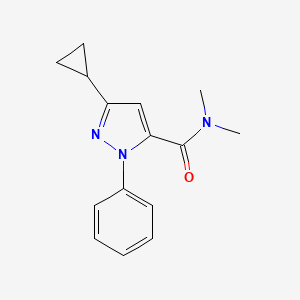
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone, also known as ABT-288, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ABT-288 is a selective dopamine D4 receptor antagonist that has been found to have anxiolytic and antidepressant effects.
Wirkmechanismus
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone is a selective dopamine D4 receptor antagonist that binds to the D4 receptor with high affinity. The D4 receptor is involved in the regulation of mood, motivation, and reward, and is therefore a target for the treatment of psychiatric disorders. By blocking the D4 receptor, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone modulates the activity of the dopamine system, which is thought to be dysregulated in psychiatric disorders.
Biochemical and Physiological Effects:
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to have anxiolytic and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several advantages for lab experiments, including its high affinity and selectivity for the D4 receptor, and its ability to cross the blood-brain barrier. However, Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has several limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its potential use in the treatment of drug addiction and Parkinson's disease. Additionally, future studies could focus on the development of more potent and selective D4 receptor antagonists, as well as the identification of biomarkers for the response to Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone treatment.
Synthesemethoden
The synthesis of Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone involves several steps, including the preparation of the benzofuran intermediate and the coupling of the azetidine ring. The benzofuran intermediate is prepared by reacting 3-methyl-2-nitrobenzoic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The azetidine ring is then coupled to the benzofuran intermediate using a copper-catalyzed aziridination reaction. The final product is obtained by deprotecting the azetidine ring using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders such as anxiety and depression. It has been found to have anxiolytic and antidepressant effects in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in humans. Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone has also been studied for its potential use in the treatment of drug addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-8-9-4-2-5-10(14)12(9)17-11(8)13(16)15-6-3-7-15/h2,4-5H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBMUDFQZQWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2Cl)C(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(7-chloro-3-methyl-1-benzofuran-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)
![1-benzyl-N-methyl-3-(4-methylphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7461958.png)


![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B7461977.png)
![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)
![4-[2-[2-(4-Methoxyphenyl)azepan-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7461994.png)


![8-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462015.png)